4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the purine family, characterized by a fused ring system that includes both imidazole and pyrimidine rings. Its structure is further modified by the presence of dimethyl and bis(2-methylpropyl) groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the dimethyl and bis(2-methylpropyl) groups through alkylation reactions. Key steps include:
Formation of the Purine Core: This can be achieved through the condensation of suitable amines and aldehydes, followed by cyclization.
Alkylation: Introduction of the dimethyl groups at positions 4 and 7, and the bis(2-methylpropyl) groups at positions 2 and 6, using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Batch Reactors: For initial synthesis steps, ensuring precise control over reaction conditions.
Continuous Flow Systems: For large-scale production, enhancing efficiency and consistency.
Purification: Using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione: Similar structure but with an additional methyl group at position 8.
2,6-Dimethyl-4,7-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione: Similar but with different positioning of the dimethyl and bis(2-methylpropyl) groups.
Uniqueness
4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4,7-dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-10(2)7-20-12(5)9-21-13-14(18-16(20)21)19(6)17(24)22(15(13)23)8-11(3)4/h9-11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNYEPPUWRSAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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